
4-ブロモ-3,5-ジメチル-1-(テトラヒドロピラン-2-イル)ピラゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole is a useful research compound. Its molecular formula is C10H15BrN2O and its molecular weight is 259.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ビピラゾールの合成
4-ブロモ-3,5-ジメチル-1-(テトラヒドロピラン-2-イル)ピラゾールは、1,4'-ビピラゾールの合成における出発物質として使用できます。 ビピラゾールは、その生物活性のために医薬品化学において様々な用途を持つ重要な化合物群です .
製薬用途
この化合物は、様々な医薬品および生物活性化合物の合成にも関与する可能性があります。 例えば、ピラゾール誘導体は、治療効果を持つ可能性のある阻害剤を作成するために使用されてきました .
先端材料合成
化合物中に存在する臭素原子は、固体六配位錯体の調製におけるその可能性を示唆しており、これは材料科学において特定の性質を持つ新しいタイプの材料を作成するために関連する可能性があります .
生物学的研究
ピラゾール誘導体は、その生物活性について研究されてきました。 例えば、特定のピラゾール誘導体は、癌細胞のアポトーシスを誘導することが示されており、これは癌治療にとって望ましい効果です .
化学研究
4-ブロモ-3,5-ジメチル-1-(テトラヒドロピラン-2-イル)ピラゾールの構造は、[3 + 2]環状付加などの反応を通してより複雑な分子を合成するための化学研究において貴重な中間体となり得ることを示しています .
生化学分析
Biochemical Properties
4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzyme active sites, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, influencing their catalytic activity and affecting the metabolism of other compounds. Additionally, 4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole can form hydrogen bonds and hydrophobic interactions with proteins, altering their conformation and function .
Cellular Effects
The effects of 4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, such as the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism. In cancer cells, 4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole has been observed to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes. Furthermore, it can affect cellular proliferation and differentiation, making it a potential candidate for therapeutic applications .
Molecular Mechanism
At the molecular level, 4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. This binding may involve hydrogen bonding, van der Waals forces, and hydrophobic interactions. Additionally, 4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, 4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole may degrade, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as the upregulation of detoxifying enzymes and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of 4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and therapeutic effects. At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing adverse effects. These findings highlight the importance of dosage optimization in the development of 4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole-based therapies .
Metabolic Pathways
4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The metabolic flux and levels of specific metabolites can be altered by 4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole, affecting overall cellular metabolism and function .
Transport and Distribution
Within cells and tissues, 4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues. The localization of 4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole within cells can influence its activity and function, as well as its potential therapeutic effects .
Subcellular Localization
The subcellular localization of 4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole is essential for elucidating its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
4-bromo-3,5-dimethyl-1-(oxan-2-yl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-7-10(11)8(2)13(12-7)9-5-3-4-6-14-9/h9H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNKVHBFAOKTBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCCCO2)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670577 |
Source


|
| Record name | 4-Bromo-3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-69-8 |
Source


|
| Record name | 4-Bromo-3,5-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1371593.png)
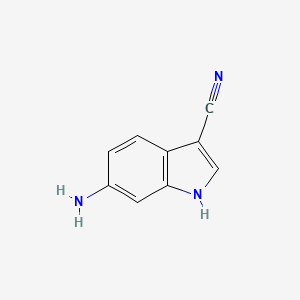
![Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/structure/B1371596.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-amine](/img/structure/B1371599.png)

![tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate](/img/structure/B1371601.png)

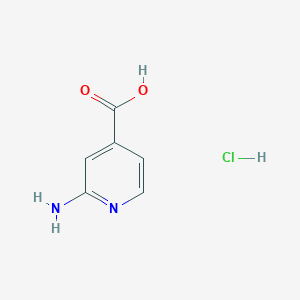
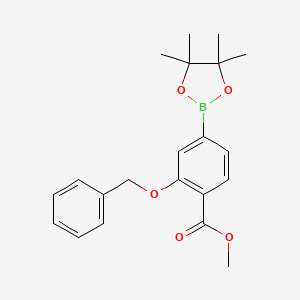

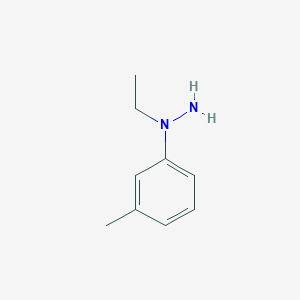
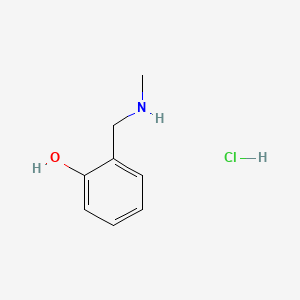
![N-[(4-bromophenyl)(phenyl)methyl]ethane-1,2-diamine](/img/structure/B1371614.png)
